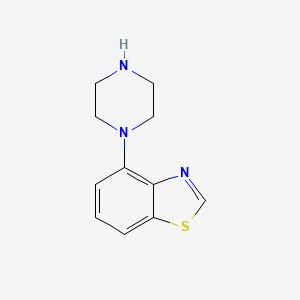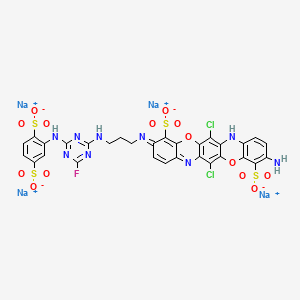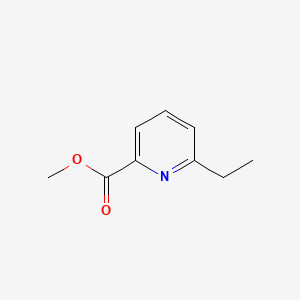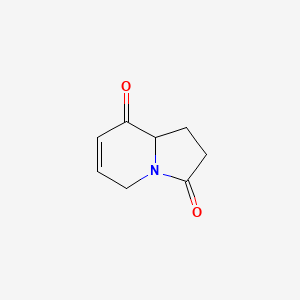![molecular formula C32H41N5O8 B566510 benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid CAS No. 100900-14-9](/img/structure/B566510.png)
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid is a synthetic peptide compound often used in biochemical research. It is composed of three amino acids: alanine, alanine, and lysine, with a 4-methylumbelliferyl group attached. This compound is typically used as a substrate in enzymatic assays to study protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. The 4-methylumbelliferyl group is then attached to the lysine residue. The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid primarily undergoes hydrolysis reactions when exposed to proteases. The 4-methylumbelliferyl group is released upon cleavage, which can be detected fluorometrically.
Common Reagents and Conditions: The hydrolysis reaction typically requires a buffer solution at a specific pH, depending on the protease being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reaction is often carried out at physiological temperatures (37°C).
Major Products Formed: The primary product of the hydrolysis reaction is 4-methylumbelliferone, which fluoresces under UV light, allowing for easy detection and quantification.
Scientific Research Applications
Chemistry: In chemistry, benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid is used to study the kinetics and specificity of proteases. It serves as a model substrate to understand enzyme-substrate interactions.
Biology: In biological research, this compound is used to investigate the activity of proteases in various biological samples, including cell lysates and tissue extracts. It helps in identifying and characterizing proteases involved in different physiological and pathological processes.
Medicine: In medical research, this compound is used to screen for protease inhibitors, which are potential therapeutic agents for diseases such as cancer and inflammatory disorders.
Industry: In the pharmaceutical industry, this compound is used in quality control assays to ensure the activity and specificity of protease inhibitors in drug formulations.
Mechanism of Action
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid acts as a substrate for proteases. When a protease cleaves the peptide bond adjacent to the 4-methylumbelliferyl group, the fluorescent 4-methylumbelliferone is released. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.
Comparison with Similar Compounds
Similar Compounds:
- Z-Ala-Ala-Lys-4MbetaNA formiate
- Z-Ala-Ala-Lys-4Methylumbelliferyl formiate
Uniqueness: benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid is unique due to its specific amino acid sequence and the presence of the 4-methylumbelliferyl group. This combination makes it a highly specific substrate for certain proteases, allowing for precise measurements of enzyme activity.
Properties
CAS No. |
100900-14-9 |
|---|---|
Molecular Formula |
C32H41N5O8 |
Molecular Weight |
623.707 |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid |
InChI |
InChI=1S/C31H39N5O6.CH2O2/c1-20(33-28(37)21(2)34-31(40)42-19-22-11-5-4-6-12-22)29(38)36-26(15-9-10-16-32)30(39)35-24-17-23-13-7-8-14-25(23)27(18-24)41-3;2-1-3/h4-8,11-14,17-18,20-21,26H,9-10,15-16,19,32H2,1-3H3,(H,33,37)(H,34,40)(H,35,39)(H,36,38);1H,(H,2,3)/t20-,21-,26-;/m0./s1 |
InChI Key |
OOHZIMRNGYBZOF-ZBYJWECDSA-N |
SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-3-azabicyclo[2.2.2]octane, 3-acetyl-1-methyl- (9CI)](/img/new.no-structure.jpg)








